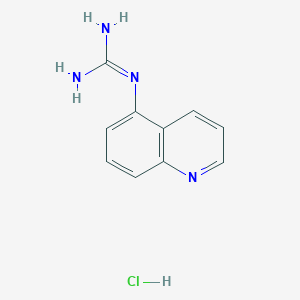
1-(Quinolin-5-yl)guanidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Quinolin-5-yl)guanidine hydrochloride is a chemical compound with the molecular formula C10H11ClN4 It is a derivative of guanidine and quinoline, both of which are known for their significant biological activities
準備方法
The synthesis of 1-(Quinolin-5-yl)guanidine hydrochloride typically involves the reaction of quinoline derivatives with guanidine precursors. One common method includes the use of transition-metal-catalyzed guanylation reactions. For instance, the reaction of quinoline-5-carboxaldehyde with guanidine in the presence of a catalyst such as palladium or copper can yield the desired product . The reaction conditions often involve elevated temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
1-(Quinolin-5-yl)guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where halogenated quinoline derivatives react with nucleophiles like amines or thiols to form substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction outcomes.
科学的研究の応用
Biological Applications
1-(Quinolin-5-yl)guanidine hydrochloride exhibits significant biological activities, making it a candidate for various therapeutic applications.
Anticancer Activity
Research has demonstrated that quinoline derivatives possess potent anticancer properties. A study highlighted that derivatives similar to this compound showed high antiproliferative activity against several human tumor cell lines, including A549 (lung adenocarcinoma) and MCF7 (breast cancer) cells. In vivo studies indicated that these compounds could inhibit tumor growth effectively, with one derivative achieving a tumor growth inhibition rate comparable to established chemotherapeutics like cyclophosphamide .
Antiviral Properties
The quinoline scaffold is recognized for its role in drug discovery, particularly as non-nucleoside reverse transcriptase inhibitors for HIV treatment. Compounds derived from quinoline structures have shown promising binding interactions with HIV reverse transcriptase, indicating their potential as antiviral agents .
Neuroprotective Effects
Guanidine derivatives have been studied for their neuroprotective effects in conditions such as amyotrophic lateral sclerosis (ALS). Clinical studies reported that guanidine hydrochloride could slow disease progression in ALS patients, suggesting that this compound may also exhibit similar protective effects due to its structural similarities .
Table of Biological Activities
Industrial Applications
In addition to its medicinal applications, this compound serves as a valuable intermediate in the synthesis of various agrochemicals and dyes. Its ability to act as a catalyst in chemical reactions enhances its utility in industrial processes. The compound's planar structure allows it to interact effectively with other chemical species, facilitating the development of complex molecules .
Case Studies
- Anticancer Research : A study conducted on quinoline derivatives demonstrated significant anticancer efficacy against multiple cell lines. The research focused on optimizing the guanidine structure to enhance potency and selectivity against cancer cells .
- Neuroprotection in ALS : Clinical trials involving guanidine hydrochloride revealed improvements in patient outcomes when administered at specific dosages, indicating potential therapeutic benefits for compounds like this compound .
- Antiviral Drug Development : A series of quinoline-based compounds were synthesized and evaluated for their inhibitory effects on HIV reverse transcriptase. The results showed that certain derivatives had superior binding affinities compared to existing antiviral drugs .
作用機序
The mechanism of action of 1-(Quinolin-5-yl)guanidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. For instance, guanidine derivatives are known to enhance the release of acetylcholine following a nerve impulse, which can slow the rates of depolarization and repolarization of muscle cell membranes . This interaction is crucial in understanding its potential therapeutic effects, particularly in neurological disorders.
類似化合物との比較
1-(Quinolin-5-yl)guanidine hydrochloride can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline scaffold and exhibit similar biological activities, including antimicrobial and anticancer properties.
Guanidine derivatives: Compounds like aminoguanidine and methylguanidine also interact with biological macromolecules and have applications in medicinal chemistry.
The uniqueness of this compound lies in its combined structure, which allows it to exhibit properties of both guanidine and quinoline derivatives, making it a versatile compound for various applications.
Conclusion
This compound is a compound of significant interest due to its diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable compound for scientific research and industrial processes.
特性
IUPAC Name |
2-quinolin-5-ylguanidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4.ClH/c11-10(12)14-9-5-1-4-8-7(9)3-2-6-13-8;/h1-6H,(H4,11,12,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUKIJGOSIQWHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)N=C(N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













